molecular formula C7H11NO4 B12320200 1-Aminocyclopentane-1,2-dicarboxylic acid CAS No. 7399-37-3

1-Aminocyclopentane-1,2-dicarboxylic acid

Cat. No.: B12320200
CAS No.: 7399-37-3
M. Wt: 173.17 g/mol
InChI Key: ICCJHMNYUMDWSP-UHFFFAOYSA-N
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Description

1-Aminocyclopentane-1,2-dicarboxylic acid is a cyclic amino acid with a unique structure that includes a cyclopentane ring substituted with an amino group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminocyclopentane-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ammonia and cyanide, followed by hydrolysis to yield the desired product. Another method includes the use of cyclopentadiene and maleic anhydride, followed by subsequent reactions to introduce the amino group and carboxylic acids.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective oxidation, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of N-substituted cyclopentane derivatives.

Scientific Research Applications

1-Aminocyclopentane-1,2-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in modulating neurotransmitter receptors, particularly metabotropic glutamate receptors.

    Medicine: Investigated for potential therapeutic applications in neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with metabotropic glutamate receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction influences various signaling pathways, including the phospholipase C pathway, leading to the release of secondary messengers and subsequent cellular responses.

Comparison with Similar Compounds

    1-Aminocyclopentane-1,3-dicarboxylic acid: Another cyclic amino acid with similar structural features but different positional isomers.

    Cycloleucine: A non-proteinogenic amino acid with a cyclopentane ring and an amino group.

Uniqueness: 1-Aminocyclopentane-1,2-dicarboxylic acid is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. Its ability to selectively interact with metabotropic glutamate receptors sets it apart from other similar compounds.

Properties

CAS No.

7399-37-3

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

1-aminocyclopentane-1,2-dicarboxylic acid

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)3-1-2-4(7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)

InChI Key

ICCJHMNYUMDWSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(C(=O)O)N)C(=O)O

Origin of Product

United States

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